molecular formula C13H14BrNO5S B2804365 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 409357-68-2

4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2804365
CAS RN: 409357-68-2
M. Wt: 376.22
InChI Key: KXESFHFZUNBYGO-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with the linear formula C11H10BrNO3S . It has a molecular weight of 316.175 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide is represented by the linear formula C11H10BrNO3S . The compound has a molecular weight of 316.175 .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : Compounds like zinc phthalocyanine substituted with benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy (PDT). These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II mechanisms in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Sensor Applications

  • Heavy Metal Sensors : Bis-sulfonamides have been synthesized to function as sensors for heavy metals, demonstrating environmental and healthcare applications. These molecules exhibit high sensitivity and selectivity towards cobalt ions, showcasing their potential in detecting toxic pollutants (Sheikh et al., 2016).

Supramolecular Chemistry

  • Supramolecular Architectures : The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides reveal diverse supramolecular architectures facilitated by various weak intermolecular interactions. These findings contribute to the understanding of molecular packing and could inform the design of new materials with specific properties (Shakuntala et al., 2017).

Synthetic Methodologies

  • Synthetic Approaches : Research on the synthesis and structural characterization of sulfonamide compounds, including methodologies for creating compounds with potential therapeutic applications, has been reported. These synthetic routes can provide the foundation for the development of new drugs and materials with specific functionalities (De-ju, 2015).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO5S/c1-18-11-7-13(12(19-2)6-10(11)14)21(16,17)15-8-9-4-3-5-20-9/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXESFHFZUNBYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide

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